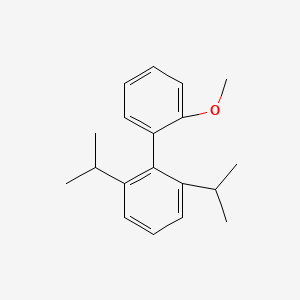

2,6-Diisopropyl-2'-methoxy-1,1'-biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Diisopropyl-2'-methoxy-1,1'-biphenyl is a sterically hindered biphenyl derivative featuring two isopropyl groups at the 2- and 6-positions of one aromatic ring and a methoxy group at the 2'-position of the adjacent ring. This compound is primarily utilized as a ligand in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction, where its bulky substituents stabilize metal centers and modulate reactivity . Its synthesis often involves palladium-catalyzed coupling of halogenated aryl precursors with boronic acids, a methodology pioneered by Miyaura and Suzuki . The isopropyl groups impose significant steric hindrance, while the methoxy group contributes electron-donating effects, making this ligand particularly effective in facilitating challenging coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl typically involves the reaction of 2,6-diisopropylphenol with methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or xylene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, ensures the production of high-quality 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl.

Chemical Reactions Analysis

Types of Reactions

2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized biphenyl derivatives.

Scientific Research Applications

2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl has several scientific research applications, including:

Chemistry: It is used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl exerts its effects is primarily through its role as a ligand in catalytic reactions. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.

Comparison with Similar Compounds

Comparison with Similar Biphenyl-Based Ligands

The performance of 2,6-diisopropyl-2'-methoxy-1,1'-biphenyl in catalytic applications is best understood through direct comparison with structurally analogous ligands. Key parameters include steric bulk, electronic properties, solubility, and catalytic efficiency.

Table 1: Structural and Electronic Comparison of Biphenyl Ligands

| Compound Name | Substituents | Steric Parameter (Tolman Cone Angle, θ) | Electronic Effect (Hammett σₚ) | Solubility (in THF) |

|---|---|---|---|---|

| This compound | 2,6-diisopropyl, 2'-methoxy | ~170° (estimated) | σₚ ≈ -0.27 (methoxy donor) | Moderate |

| Triphenylphosphine (PPh₃) | Three phenyl groups | 145° | σₚ ≈ 0.0 | High |

| SPhos (dicyclohexylbiphenylphosphine) | 2',6'-dimethoxy, cyclohexyl groups | 165° | σₚ ≈ -0.27 (methoxy donor) | Low |

| JohnPhos (tricyclohexylphosphine) | Three cyclohexyl groups | 190° | σₚ ≈ 0.0 | Very low |

Steric Effects

The 2,6-diisopropyl groups in this compound create a steric profile (θ ≈ 170°) intermediate between PPh₃ (θ = 145°) and JohnPhos (θ = 190°). This balance allows selective access to mono-ligated metal complexes, enhancing catalytic activity in cross-coupling reactions requiring moderate steric bulk . In contrast, JohnPhos’s extreme bulk can hinder substrate approach, while PPh₃’s smaller size may lead to unstable metal intermediates.

Electronic Effects

The 2'-methoxy group donates electron density via resonance (σₚ ≈ -0.27), similar to SPhos. This electron-rich environment stabilizes electron-deficient metal centers (e.g., Pd⁰ or PdII), accelerating oxidative addition and transmetallation steps in Suzuki reactions. Comparatively, JohnPhos and PPh₃ lack electron-donating substituents, resulting in slower kinetics for electron-demanding substrates.

Catalytic Performance

In Suzuki-Miyaura coupling of aryl chlorides (challenging substrates due to low reactivity), this compound achieves >90% yield at 0.5 mol% Pd loading, outperforming PPh₃ (<50% yield) and matching SPhos. However, JohnPhos exhibits superior performance in sterically hindered couplings (e.g., ortho-substituted substrates) due to its larger cone angle .

Solubility and Practical Utility

The compound’s moderate solubility in tetrahydrofuran (THF) and toluene ensures compatibility with industrial processes, unlike JohnPhos, which often requires high-temperature reactions. SPhos, while structurally similar, suffers from poor solubility, limiting its scope in low-polarity solvents.

Biological Activity

2,6-Diisopropyl-2'-methoxy-1,1'-biphenyl is a chemical compound with significant biological activity. This compound is structurally related to 2,6-diisopropylphenol (Propofol), a well-known anesthetic agent. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and safety profile.

The compound is characterized by its biphenyl structure with two isopropyl groups and a methoxy group. These structural features contribute to its lipophilicity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has been shown to inhibit lipid peroxidation, suggesting a protective role against oxidative stress .

- Anti-inflammatory Effects : It has potential applications in treating inflammatory conditions due to its ability to modulate inflammatory pathways .

- Anesthetic Properties : Similar to Propofol, this compound may have sedative and anesthetic effects, making it suitable for clinical use in anesthesia .

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors in the body.

- Cytochrome P450 Enzymes : The metabolism of the compound involves cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process .

- UDP-glucuronosyltransferase : This enzyme is involved in the conjugation of the compound's metabolites, influencing its pharmacokinetics and dynamics .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of Propofol. Key parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution (L/kg) | 5.8 |

| Total Body Clearance (L/h/kg) | 3.2 |

| Half-life (min) | 116–834 |

| Protein Binding (%) | 97–99 |

These values indicate a rapid onset and short duration of action typical for anesthetic agents .

Case Studies

Several studies have explored the effects of this compound in various settings:

- Clinical Anesthesia : In a controlled study involving patients undergoing surgery, this compound was administered as an anesthetic agent. Results showed effective sedation with minimal cardiovascular side effects .

- Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in models of neurodegenerative diseases. The findings suggested that it could reduce neuronal apoptosis and inflammation .

- Toxicological Assessments : Research has highlighted the importance of understanding the toxicological profile of this compound due to its structural similarity to Propofol. Cases of overdose and dependency have been documented, emphasizing the need for careful monitoring during clinical use .

Properties

Molecular Formula |

C19H24O |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1,3-di(propan-2-yl)benzene |

InChI |

InChI=1S/C19H24O/c1-13(2)15-10-8-11-16(14(3)4)19(15)17-9-6-7-12-18(17)20-5/h6-14H,1-5H3 |

InChI Key |

XYQDGRHWXJBNOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.